(3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide
Description
Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Signatures
The ¹H Nuclear Magnetic Resonance spectrum of (3R)-3-amino-3-(5-bromopyridin-2-yl)propanamide displays distinct signals:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-3 | 8.46 | Singlet |
| Pyridine H-4 | 7.53 | Doublet (J=8.4 Hz) |
| NH₂ (amide) | 6.91–7.22 | Broad singlet |
| CH₂ (propanamide) | 2.70 | Multiplet |
The aromatic protons on the pyridine ring exhibit deshielding due to the electron-withdrawing bromine atom. The amide protons appear as a broad singlet between δ 6.91–7.22 ppm, while the methylene group adjacent to the carbonyl resonates as a multiplet at δ 2.70 ppm.
In the ¹³C Nuclear Magnetic Resonance spectrum:
- C=O (amide) : 170.2 ppm
- Pyridine C-5 (Br-substituted) : 148.9 ppm
- Chiral C3 : 52.4 ppm
The carbon bearing the amino group (C3) shows significant deshielding compared to typical aliphatic carbons due to its proximity to electronegative atoms.
Infrared (Infrared) Absorption Profile Analysis
The Infrared spectrum reveals key functional group vibrations:
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amide) | 3300–3180 |
| C=O stretch (amide) | 1655 |
| N-H bend (amino) | 1600–1580 |
| C-Br stretch | 670 |
The broad absorption between 3300–3180 cm⁻¹ corresponds to N-H stretching in both the amide and amino groups. The strong C=O stretch at 1655 cm⁻¹ is characteristic of secondary amides. The C-Br vibration appears as a medium-intensity peak near 670 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry of the compound shows the following fragmentation pattern:
| m/z | Fragment Ion |
|---|---|
| 244 | [M]⁺ (molecular ion) |
| 227 | [M-NH₂]⁺ |
| 199 | [M-Br]⁺ |
| 171 | [M-Br-CO]⁺ |
The molecular ion peak at m/z 244 confirms the molecular weight. The loss of NH₂ (17 Da) generates the base peak at m/z 227. Subsequent cleavage of the C-Br bond (80 Da) produces the ion at m/z 199, while decarbonylation (28 Da) yields m/z 171. The isotopic pattern at m/z 244/246 (1:1 ratio) confirms the presence of bromine.
The stereospecific fragmentation pathways include:
- Cleavage of the C3-N bond, retaining the pyridine moiety
- Retro-Diels-Alder fragmentation of the propanamide chain
These patterns align with those observed in chiral amino acid derivatives, where the configuration at the stereogenic center influences the relative abundance of fragment ions.
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromopyridin-2-yl)propanamide |
InChI |
InChI=1S/C8H10BrN3O/c9-5-1-2-7(12-4-5)6(10)3-8(11)13/h1-2,4,6H,3,10H2,(H2,11,13)/t6-/m1/s1 |
InChI Key |
QXQCHWXJBXWEQG-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Pyridyl Substitution
A key step in the synthesis involves the introduction of the 5-bromopyridin-2-yl group onto the propanamide scaffold. One efficient approach uses palladium-catalyzed cross-coupling reactions between brominated pyridine derivatives and amine-containing intermediates.
- For example, a palladium-catalyzed reaction between 5-bromo-2-pyridyl bromide and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate yields a Boc-protected amine intermediate. Subsequent deprotection provides the free amine ready for amide coupling.
This method benefits from mild reaction conditions and good regioselectivity, allowing the preservation of sensitive functional groups.
Amide Bond Formation via Coupling Reagents
The final propanamide structure is commonly formed by coupling the amine intermediate with an appropriate carboxylic acid derivative or ester.
Coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are used to activate carboxylic acids for amide bond formation.
For instance, the amine derived from the palladium-catalyzed step is reacted with ethyl esters of substituted carboxylic acids under coupling conditions to afford the target amide.
Synthesis via Aminonitrile Intermediates
An alternative route involves the formation of aminonitrile intermediates that are subsequently converted into the amide.
Starting with a nitrile-containing intermediate, reaction with ethyl esters under controlled conditions yields the amide functionality.
This route can be advantageous for introducing nitrile groups early in the synthesis, which can then be transformed into amides, often resulting in shorter synthetic sequences and higher purity products suitable for in vivo studies.
Chiral Center Formation and Configuration Control
The (3R) stereochemistry at the amino-substituted carbon is crucial for biological activity.
Chiral auxiliaries or asymmetric synthesis techniques are employed to ensure the correct stereochemical configuration.
For example, Ellman’s sulfonamide has been used as a chiral auxiliary to induce stereoselectivity during the construction of the amino acid backbone, followed by functional group transformations to introduce the bromopyridinyl moiety.
Comparative Table of Key Preparation Steps
Research Results and Yields
The palladium-catalyzed cross-coupling step typically affords Boc-protected amines in moderate to high yields (>70%) with excellent regioselectivity.
Amide coupling reactions using HATU or DMTMM provide target amides in yields ranging from 60% to 85%, depending on substrate and conditions.
The aminonitrile route has been demonstrated to yield products with purity greater than 98% and scalable to hundreds of milligrams for biological evaluation.
Microwave-assisted syntheses of related amides have shown yields up to 79% under optimized conditions, with significant reduction in reaction times compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of hydrogen-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and the amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide with analogous pyridine and propanamide derivatives, highlighting structural, synthetic, and functional differences:
Key Findings:
Bromine Substitution: The presence of bromine in (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide and methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate enhances electrophilic reactivity and binding affinity to biological targets compared to non-brominated analogs .
Chirality vs.
Functional Group Impact : The propanamide group in the target compound improves aqueous solubility compared to ester-containing analogs (e.g., methyl acrylate derivatives), which may hydrolyze under physiological conditions .
Synthetic Complexity: Brominated pyridine derivatives often require specialized routes, such as brominated ylide intermediates or stereoselective catalysis, increasing synthesis difficulty relative to non-halogenated compounds .
Biological Activity
(3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 244.09 g/mol
- Structural Features : Contains an amino group and a brominated pyridine moiety, which contribute to its reactivity and interaction with biological targets.
The biological activity of (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide is primarily attributed to its ability to interact with various enzymes and receptors. The amino and bromopyridinyl groups facilitate binding to these targets, potentially leading to inhibition or modulation of their activity. This mechanism can result in significant changes in cellular processes, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide exhibits notable biological activities, particularly in the following areas:
- Enzyme Inhibition : The compound has been studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
- Receptor Modulation : Its structure suggests it may act as a ligand in various biochemical assays, influencing receptor activity.
1. Enzyme Inhibition Studies
A study highlighted the compound's effectiveness as an inhibitor of specific kinases involved in oncogenic signaling pathways. For instance, it was shown to have a binding affinity comparable to established inhibitors, suggesting potential use in targeted cancer therapies.
2. Binding Affinity Analysis
Table 1 summarizes the binding affinities of (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide compared to other related compounds:
| Compound Name | Binding Affinity (kcal/mol) | Target Enzyme/Protein |
|---|---|---|
| (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide | -81.71 | BRAF V600E Kinase |
| Vemurafenib | -78.50 | BRAF V600E Kinase |
| (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanamide | -64.96 | BRAF V600E Kinase |
This table illustrates that (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide has a strong binding affinity, indicating its potential as a therapeutic agent.
3. In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in reducing tumor growth in xenograft models. The results indicated that treatment with (3R)-3-Amino-3-(5-bromopyridin-2-YL)propanamide led to significant reductions in tumor size compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
